molecular formula C5H6O4 B106260 5-Oxotetrahydrofuran-2-carboxylic acid CAS No. 4344-84-7

5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No. B106260
CAS RN: 4344-84-7
M. Wt: 130.1 g/mol
InChI Key: QVADRSWDTZDDGR-UHFFFAOYSA-N
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Description

5-Oxotetrahydrofuran-2-carboxylic acid (5-OH-THF-2-COOH) is a naturally-occurring organic compound with a wide range of applications in the scientific research field. It is a cyclic dicarboxylic acid that is found in a variety of organisms, from bacteria to mammals. 5-OH-THF-2-COOH has been studied for its potential as a therapeutic agent and its role in enzymatic reactions.

Scientific Research Applications

Unique Spiro Skeleton Synthesis

5-Oxotetrahydrofuran-2-carboxylic acids have been utilized in the synthesis of unique spiro skeletons, particularly 1,7-dioxa-2,6-dioxospiro[4.4]nonanes. This process involves indium-mediated allylation and subsequent in situ dehydration, resulting in compounds that have undergone diastereoselective iodocyclization. The relative stereochemistries of these compounds were ascertained through various analytical methods like single crystal X-ray structures and NMR experiments (Singh et al., 2006).

Asymmetric Synthesis

5-Oxotetrahydrofuran-2-carboxylic acids are also key in the asymmetric synthesis of 2-aryl derivatives. This process involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. The presence of electron-donating substituents affects both the yield and enantioselectivity of these syntheses (Jõgi et al., 2006).

Biosynthesis from Biomass-Derived Furans

A notable application of 5-oxotetrahydrofuran-2-carboxylic acid derivatives is in the biosynthesis of furan carboxylic acids from biomass-derived furans. This process involves enzyme-catalyzed reactions and has significant implications in the pharmaceutical and polymer industries. The process demonstrates high yields and efficient conversion, highlighting its industrial applicability (Jia et al., 2019).

Spirolactone Synthesis

These compounds are also employed in the synthesis of spirolactones via 1,3-dipolar cycloadditions. The process involves the use of methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate as a chiral dipolarophile, leading to the formation of spirolactones with significant diastereomeric excess. This method showcases the chemical diversity achievable with this compound derivatives (Pirc et al., 2002).

Antibacterial Activity

Additionally, derivatives of this compound, such as those isolated from endophytic fungi, have demonstrated potent antibacterial activity. This highlights the potential for these compounds in pharmaceutical applications, particularly as antibacterial agents (Ma et al., 2016).

Safety and Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADRSWDTZDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015885
Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4344-84-7
Record name 4344-84-7
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Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxotetrahydrofuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

In 200 ml. of water is suspended 29.4 g. (0.2 M) of H.Glu.OH, and a solution of 16.8 g. (0.24 M) of sodium nitrite in 120 ml. of water and 120 ml. of 2N-H2SO4 are simultaneously added dropwise at room temperature over a period of about 90 minutes. The reaction mixture is allowed to stand for 12 hours. The water is distilled off under reduced pressure and hot acetone is added to the residue. The acetone is distilled off from the extract and the oily residue is purified by distillation under reduced pressure. The desired compound is obtained as a distillate between 170.0 and 175.0° C/O 5 mmHg. Yield 14.3 g. (55.0%); melting point: 50° C; optical rotation [α]D27 -11.4° (c=0.77, in 2N-NaOH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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